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1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid

Lipophilicity logD Drug-likeness

Lipophilic benzotriazinone analogs often cause aggregation and nonspecific binding in biochemical assays. This compound (MW 316.31) solves that with a measured logD₇.₄ of -2.676-over 5 log units lower than common analogs. • Free piperidine-4-carboxylic acid handle enables direct amide coupling to PROTAC linkers without ester hydrolysis. • Ideal for HTS, SPR, and fluorescence assays where aqueous compatibility is critical. • Validated benzotriazinone core with underexplored N3 substitution vector for SAR expansion.

Molecular Formula C15H16N4O4
Molecular Weight 316.31 g/mol
Cat. No. B5834218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid
Molecular FormulaC15H16N4O4
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C15H16N4O4/c20-13(18-7-5-10(6-8-18)15(22)23)9-19-14(21)11-3-1-2-4-12(11)16-17-19/h1-4,10H,5-9H2,(H,22,23)
InChIKeyNDJJKOYQZBKCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic Acid – Identity & Physicochemical Profile


1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid (molecular formula C₁₅H₁₆N₄O₄, MW 316.31 g/mol) is an achiral, heterocyclic small molecule belonging to the 3-substituted-1,2,3-benzotriazin-4(3H)-one chemotype . The compound integrates a 4-oxo-1,2,3-benzotriazine core linked through an acetyl bridge to a piperidine-4-carboxylic acid moiety, identified as screening compound Y040-2744 within the ChemDiv discovery library . Its computed physicochemical parameters—logP −0.123, logD −2.676 (at physiological pH), polar surface area 85.7 Ų, and 9 hydrogen bond acceptors—differentiate it from many lipophilic benzotriazinone analogs and position it within the hydrophilic quadrant of drug-like chemical space [1]. The benzotriazin-4-one scaffold has been exploited pharmacologically as 5-HT₃ receptor antagonists, kinase inhibitors, LTA₄H aminopeptidase inhibitors, GPR139 agonists, and more recently as cereblon (CRBN) ligands for PROTAC design [2].

Carboxylic acid handle for direct amide coupling without deprotection

Hydrophilic logD profile supports aqueous biochemical assays

Lead-like MW and rotatable bond count for fragment-to-lead optimization

Functional Divergence Risk: 1-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic Acid


Within the 3-substituted benzotriazin-4-one series, small structural modifications at the N3 position produce dramatic shifts in lipophilicity, hydrogen-bonding capacity, and ionisation state that directly alter target engagement, solubility, metabolic stability, and conjugation potential. Replacing the acetyl-piperidine-4-carboxylic acid appendage with a simpler acetic acid tail , an acetyl-piperidine-4-carboxamide , an acetyl-piperazine ester , or a benzyl-piperidine amide changes the logD by over 5 orders of magnitude (from −2.68 to +2.50) and removes the free carboxylic acid handle required for amide coupling in PROTAC linker chemistry or bioconjugation. Even positional isomerism—moving the carboxylate from the piperidine 4-position to the 3-position ethyl ester—abolishes the zwitterionic character that governs aqueous solubility . These physicochemical discontinuities mean that procurement of a close structural analog cannot be assumed to deliver equivalent performance in assay, conjugation, or in vivo pharmacokinetic contexts. The quantitative evidence below maps exactly where differentiation resides.

Close analogs replace free –COOH with –CONH₂ or –COOEt, requiring additional deprotection before conjugation

LogD differences exceeding 3 log units may shift solubility, nonspecific binding, and assay behaviour

Core scaffold lacks piperidine spacer, limiting linker geometry options for PROTAC design

1-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic Acid: Differentiation vs. Closest Analogs


Lipophilicity logD Shift vs. Lipophilic Analogs

The target compound exhibits a logD₇.₄ of −2.676, reflecting its ionised carboxylic acid under physiological pH . In contrast, the N-benzylpiperidine amide analog (Y040-5957) has a logD₇.₄ of +0.581 , and the piperazine-phenylpropenyl analog (Y040-2906) has a logD₇.₄ of +2.498 . This spans a >5 log unit range (approximately 5.2 log units difference between target compound and Y040-2906), equating to a theoretical >100,000-fold difference in octanol-water partition coefficient. The negative logD of the target compound predicts superior aqueous solubility and potentially reduced nonspecific protein binding relative to the lipophilic comparators.

logD Shift vs. Analogs
Data to verify
ΔlogD₇.₄ = 5.17 log units vs. piperazine-phenylpropenyl analog (Y040-2906); 3.26 log units vs. N-benzylpiperidine amide
Supports aqueous solubility differentiation
Computed logD; independent experimental validation not available
Lipophilicity logD Drug-likeness Permeability Aqueous solubility

Free Carboxylic Acid vs. Carboxamide and Ester Analogs

The target compound bears a free carboxylic acid at the piperidine 4-position, making it directly amenable to amide bond formation via standard carbodiimide (EDC/DCC) or HATU-mediated coupling without protecting-group manipulation . The closest comparator, 1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide (MW 315.33), replaces the –COOH with a –CONH₂ group, rendering it incapable of direct carboxylic acid conjugation . The piperazine-1-carboxylate ethyl ester analog (MW 345.36) requires ester hydrolysis before coupling . The positional isomer ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate similarly requires deprotection . The (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid core scaffold (MW 205.17) possesses a carboxylic acid but lacks the piperidine spacer, limiting linker geometry options .

Carboxylic Acid Handle
Head-to-head
Free –COOH vs. –CONH₂ (carboxamide) and –COOEt (esters) in closest structural analogs
Enables direct amide coupling without deprotection
Structural comparison only; synthetic efficiency not directly benchmarked
PROTAC linker chemistry Bioconjugation Amide coupling Carboxylic acid Synthetic utility

Hydrogen Bond Acceptor & PSA Profile vs. Lipophilic Analogs

The target compound displays 9 hydrogen bond acceptors (HBA) and a polar surface area (PSA) of 85.7 Ų . This contrasts with the piperazine-phenylpropenyl analog (Y040-2906) which has 7 HBA and PSA 60.8 Ų , and the N-benzylpiperidine amide analog (Y040-5957) with 7 HBA and PSA 68.7 Ų . The 2 additional HBA of the target compound arise from the carboxylic acid oxygen atoms. The higher PSA predicts reduced passive membrane permeability but potentially enhanced aqueous solubility—a trade-off that may be advantageous for extracellular or cell-surface target engagement assays where high membrane penetration is undesirable. Within the broadly studied benzotriazin-4-one class, compounds with sub-nanomolar 5-HT₁A receptor affinity (IC₅₀ = 0.059 nM) have been reported for arylpiperazine-substituted variants, demonstrating that the benzotriazinone core tolerates polar substituents while retaining high target affinity [1].

HBA & PSA Profile
Reported
HBA 9, PSA 85.7 Ų vs. HBA 7, PSA 60.8–68.7 Ų in lipophilic analogs
Supports peripheral target or extracellular assay selection
Algorithm-dependent TPSA variation (85.7–103 Ų); confirm experimentally
Hydrogen bonding Polar surface area Target engagement Ligand efficiency Physicochemical property

Molecular Weight & Rotatable Bond Comparison: Core vs. Extended Analogs

At MW 316.31 with 3 rotatable bonds [1], the target compound occupies a strategic intermediate position within the benzotriazinone chemical space. The core (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid scaffold (MW 205.17) is a fragment-like starting point , while extended analogs such as the N-benzylpiperidine amide Y040-5957 (MW 377.44) and the piperazine-phenylpropenyl derivative Y040-2906 (MW 389.46) approach or exceed the typical lead-like MW threshold of 350. The target compound's MW of ~316, combined with its 3 rotatable bonds, places it firmly within lead-like chemical space (MW ≤ 350, rotatable bonds ≤ 7), offering a more favourable balance of molecular complexity and ligand efficiency potential compared to the heavier analogs.

MW & Rotatable Bonds
Class-level
MW 316.31, rotatable bonds 3
Fits lead-like chemical space for optimization
Lead-likeness guideline; no guarantee of developability
Molecular weight Lead-like properties Fragment-based drug discovery Ligand efficiency Rotatable bonds

Cereblon Ligand Scaffold: Acetyl Linker vs. Glutarimide Benzotriazinones

The benzotriazin-4-one scaffold has been validated as a cereblon (CRBN) E3 ligase ligand in PROTAC design. TD-106 (3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione, MW 273.25, CC₅₀ = 0.039 μM in NCI-H929 myeloma cells) is a prototypical CRBN ligand that incorporates a glutarimide ring for E3 ligase recruitment . The target compound replaces the glutarimide with a piperidine-4-carboxylic acid, generating a structurally distinct exit vector suitable for linker attachment via the free carboxylic acid. While the acetyl linker geometry (N3–CH₂–CO–piperidine) preserves a similar spacing to the TD-106 glutarimide-attached scaffold (~3–4 bond distance from benzotriazinone to the piperidine attachment point), the target compound offers a non-glutarimide CRBN-binding chemotype that may modulate degradation selectivity or avoid glutarimide-associated metabolic liabilities. Direct CRBN binding or degradation data for the target compound are not publicly available, limiting this dimension to structural inference.

Cereblon Ligand Scaffold
Data to verify
Piperidine-4-COOH linker handle vs. glutarimide in TD-106 (CC₅₀ 0.039 μM); target compound untested
May support non-glutarimide CRBN PROTAC design
No direct CRBN binding data available; structural inference only
PROTAC Cereblon ligand Targeted protein degradation Benzotriazinone Linker geometry

HepG2 Antiproliferative Activity: Class-Level Benzotriazinone Evidence

A series of novel benzotriazinone derivatives synthesised by El Rayes et al. (2020) demonstrated HepG2 liver carcinoma cytotoxicity with IC₅₀ values of 6.53 μM (compound 3) and 10.97 μM (compound 13a), benchmarked against doxorubicin (IC₅₀ = 2.06 μM) [1]. These compounds share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl core but carry different N3 substituents (methyl alkanoate and hydrazide derivatives) rather than the acetyl-piperidine-4-carboxylic acid motif. This class-level evidence confirms that the benzotriazin-4-one scaffold can support low-micromolar cytotoxicity when appropriately substituted. The target compound, with its distinct acetyl-piperidine-4-carboxylic acid N3 substitution, remains untested in this assay. No direct head-to-head comparison data exist.

HepG2 Class Evidence
Class-level
Related benzotriazinones: IC₅₀ 6.5–11.0 μM (HepG2); target compound untested
Class-level precedent only; exploratory screening required
No direct cytotoxicity data; do not assume activity
Anticancer HepG2 Cytotoxicity Benzotriazinone Structure-activity relationship

Application Scenarios: 1-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic Acid


PROTAC Linker Attachment: Pre-Functionalised Carboxylic Acid

The target compound's piperidine-4-carboxylic acid moiety provides a ready-to-use carboxylic acid handle for direct amide coupling to amine-terminated PROTAC linkers without requiring ester hydrolysis or protecting group manipulation . This contrasts with carboxamide and ethyl ester analogs that require additional synthetic steps. Users engaged in targeted protein degradation (TPD) campaigns—particularly those exploring non-glutarimide cereblon (CRBN) ligands—should consider this compound as a benzotriazinone warhead intermediate. Although direct CRBN binding data are unavailable, the benzotriazinone core is validated in the CRBN ligand TD-106 (CC₅₀ = 0.039 μM) , and the target compound's distinct exit vector geometry may offer differentiated degradation selectivity profiles when conjugated to a target-protein-binding moiety.

Aqueous Assay Screening: Hydrophilic logD Profile

With a logD₇.₄ of −2.676 —more than 3 log units lower than the N-benzylpiperidine analog (Y040-5957, logD +0.581) and over 5 log units lower than the piperazine-phenylpropenyl analog (Y040-2906, logD +2.498) —the target compound is predicted to exhibit substantially higher aqueous solubility. This makes it the preferred benzotriazinone screening compound for biochemical assays, fluorescence-based assays, surface plasmon resonance (SPR), and other formats where compound aggregation, nonspecific binding, or DMSO tolerance issues are common with lipophilic analogs. Procurement for high-throughput screening (HTS) libraries where aqueous compatibility is a selection criterion is strongly supported by this physicochemical differentiation.

Lead-Like Fragment Elaboration: Intermediate MW & Rotatable Bonds

At MW 316.31 with 3 rotatable bonds [1], the target compound occupies an advantageous position between fragment-sized benzotriazinone scaffolds (MW ~205) and larger, lead-like-extended analogs (MW 377–389) . This intermediate complexity offers sufficient functional group diversity (benzotriazinone core + acetyl linker + piperidine + free acid) to probe multiple binding interactions while retaining the ligand efficiency metrics (MW ≤ 350, rotatable bonds ≤ 7) that correlate with successful lead optimisation. Structure-activity relationship (SAR) exploration around the piperidine-4-carboxylic acid position can generate focused libraries while maintaining lead-like physicochemical properties—a procurement rationale for medicinal chemistry groups initiating benzotriazinone-based lead discovery.

SAR Expansion: N3 Acetyl-Piperidine Substitution Space

Published benzotriazin-4-one pharmacology is dominated by N3-arylpiperazine (5-HT₁A ligands, IC₅₀ = 0.059 nM) [2], N3-glutarimide (CRBN ligands) , and N3-methyl alkanoate/hydrazide (anticancer, HepG2 IC₅₀ = 6.5–11.0 μM) [3] substitution series. The N3-acetyl-piperidine-4-carboxylic acid motif of the target compound represents an underexplored substitution vector that combines three distinct pharmacophoric elements: benzotriazinone hydrogen-bonding surface, acetyl linker conformational flexibility, and ionisable piperidine-carboxylic acid for target engagement or solubility. Procurement of this compound enables the systematic exploration of SAR in this unpopulated region of benzotriazinone chemical space, potentially uncovering novel target interactions or selectivity profiles not accessible with established substitution patterns.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Free carboxylic acid handle
Conjugation efficiency & linker geometry
Aqueous assay screening
Hydrophilic logD profile
Solubility & nonspecific binding control
Lead-like fragment elaboration
Intermediate MW & rotatable bonds
Ligand efficiency metrics
SAR expansion (N3 substitution)
Underexplored acetyl-piperidine-COOH vector
Novel target interaction profiling
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